molecular formula C15H19ClFNO B5507022 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride

Cat. No. B5507022
M. Wt: 283.77 g/mol
InChI Key: XKOZXGOYFDUBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride” is a chemical compound with the CAS Number: 1050480-36-8 . It has a molecular weight of 189.68 and its IUPAC name is N-(2-furylmethyl)-2-methyl-2-propanamine hydrochloride .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride and related compounds have been synthesized through various chemical reactions. The synthesis often involves complex steps including condensation, catalytic tritiation, and reactions with amines, highlighting the compound's utility in the development of novel chemical entities with potential biological activities. For example, the synthesis of radiolabelled ligands for the NMDA receptor, showcasing the compound's relevance in neuroscience research, involves catalytic tritiation of its precursor olefin, indicating the methodological diversity in its synthesis and the potential for producing radiolabeled compounds for biological assays (S. Moe et al., 1998).

Pharmacological Applications

Research on compounds structurally related to N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride has shown a variety of pharmacological applications. These studies involve exploring the compounds' potential as neurokinin-1 receptor antagonists, NMDA receptor antagonists, and serotonin transporter imaging agents, among others. Such investigations underline the compound's importance in developing new therapeutic agents and diagnostic tools. For instance, studies on neurokinin-1 receptor antagonists suitable for both intravenous and oral administration highlight the compound's role in advancing treatments for conditions such as emesis and depression (Timothy Harrison et al., 2001).

Chemical Reactions and Ligand Potential

The compound's utility extends to its role as a precursor in chemical reactions, contributing to the synthesis of a wide range of chemical entities. Its involvement in Curtius rearrangement reactions and its potential as a ligand in organometallic chemistry exemplify its versatility and importance in synthetic organic and inorganic chemistry research. Such studies not only shed light on the compound's chemical properties but also open up new avenues for the synthesis of novel materials and catalysts (L. М. Pevzner, 2011).

properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO.ClH/c1-15(2,3)17-10-11-8-9-14(18-11)12-6-4-5-7-13(12)16;/h4-9,17H,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOZXGOYFDUBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(O1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.